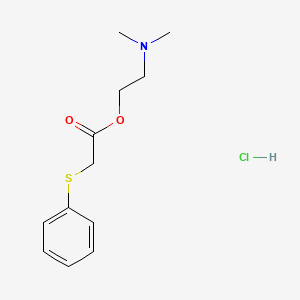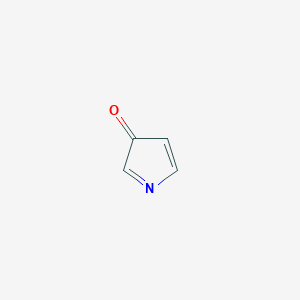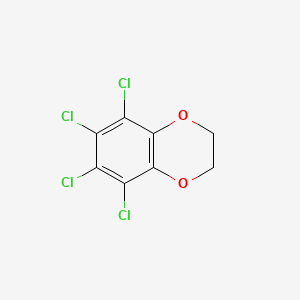
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine is a chlorinated organic compound with the molecular formula C8H4Cl4O2 It is a derivative of benzodioxine, characterized by the presence of four chlorine atoms at positions 5, 6, 7, and 8 on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine typically involves the chlorination of 1,4-benzodioxine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination reaction efficiently. Safety measures are crucial due to the handling of chlorine gas and the potential hazards associated with chlorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroquinones, while reduction can produce partially dechlorinated benzodioxine derivatives.
Applications De Recherche Scientifique
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential as a pharmacological agent or its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrachlorophthalic anhydride: Another chlorinated compound with similar structural features.
Tetrachlorobenzodioxin: A related compound with different chlorine substitution patterns.
Uniqueness
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
37076-89-4 |
|---|---|
Formule moléculaire |
C8H4Cl4O2 |
Poids moléculaire |
273.9 g/mol |
Nom IUPAC |
5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H4Cl4O2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H2 |
Clé InChI |
UVKULAAJMQTHLB-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



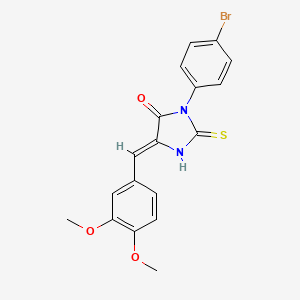
![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
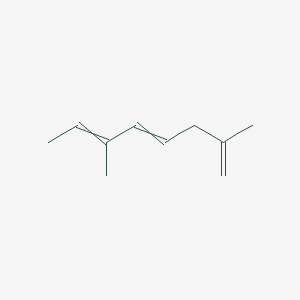
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)
![7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one](/img/structure/B14677161.png)
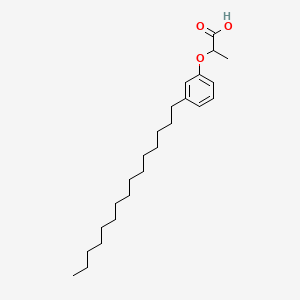
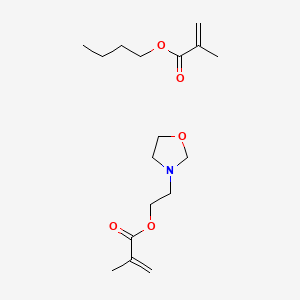
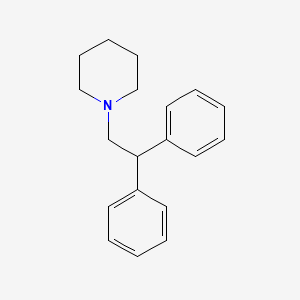
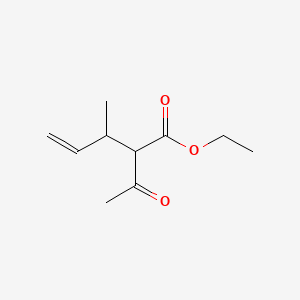
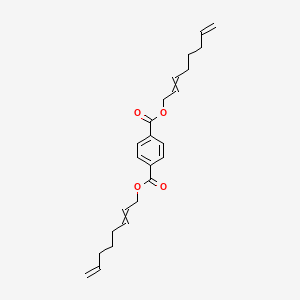
![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
